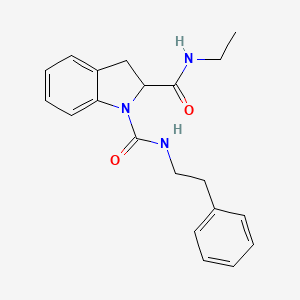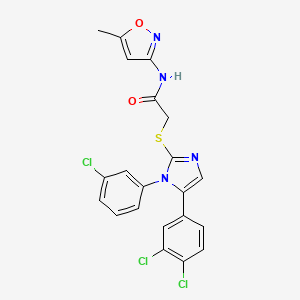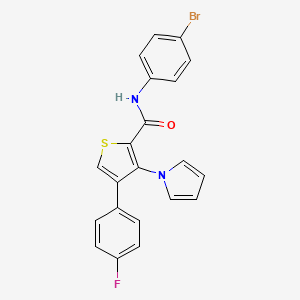
2-(4-氟苯基)丙醇
描述
2-(4-Fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11FO. It has a molecular weight of 154.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)propan-1-ol consists of a propanol group attached to a fluorophenyl group. The InChI code for this compound is 1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)propan-1-ol is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .科学研究应用
色满的合成
2-(4-氟苯基)丙醇-1用于合成色满,一种有机化合物。这种合成可以通过三羰基铬配合物或使用特定的铑(III)阳离子来实现。这一过程突出了该化合物在创建有价值的化学结构中的作用,以便在各个领域进一步应用 (Houghton, Voyle, & Price, 1980)。
抗菌活性研究
该化合物一直是合成新型有机化合物的一部分,特别是 3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙醇-1-酮。这些合成的化合物已被评估其抗菌活性,表明其在创建抗菌剂中的潜力 (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018)。
制药和医学研究
在制药研究中,该化合物的衍生物已被研究用于各种潜在的临床应用。其中包括在药理模型中合成和评估化合物及其在医学研究中的意义。然而,此领域内特定应用的详细信息有限,符合排除药物使用和剂量信息 (Wise et al., 1987)。
铂(II)配合物的合成
该化合物在合成[1,2-二氨基-1-(4-氟苯基)烷醇]二氯铂(II)类似物中发挥作用。这些配合物已被研究其药理性质,例如水溶性、亲脂性和对各种细胞系的细胞毒性。这项研究对于理解该化合物在创建具有潜在有利药代动力学性质的配合物中的用途至关重要 (Würtenberger, Angermaier, Kircher, & Gust, 2013)。
化学和结构分析
该化合物还与化学结构和分子相互作用的研究密切相关。它参与查耳酮衍生物的合成以及通过 X 射线衍射、FT-IR 和元素分析等技术对其进行表征。这些研究提供了源自 2-(4-氟苯基)丙醇-1 的化合物的分子几何形状和分子间相互作用的见解 (Salian et al., 2018)。
安全和危害
未来方向
While specific future directions for research on 2-(4-Fluorophenyl)propan-1-ol are not available, compounds with similar structures have been studied for their potential in various applications, including as antiviral, anti-inflammatory, and anticancer agents . This suggests that 2-(4-Fluorophenyl)propan-1-ol could also have potential applications in these areas.
属性
IUPAC Name |
2-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGEPKOWMTQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propan-1-ol | |
CAS RN |
59667-20-8 | |
| Record name | 2-(4-fluorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)



![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)

![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)

![2-(benzylthio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2640650.png)


![N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640653.png)
![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)